molecular formula C12H9NOS B8584700 2-Thiophenecarbonitrile, 5-(phenylmethoxy)-

2-Thiophenecarbonitrile, 5-(phenylmethoxy)-

Cat. No. B8584700
M. Wt: 215.27 g/mol
InChI Key: OKDDTGIAZBQKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenecarbonitrile, 5-(phenylmethoxy)- is a useful research compound. Its molecular formula is C12H9NOS and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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properties

Product Name

2-Thiophenecarbonitrile, 5-(phenylmethoxy)-

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

5-phenylmethoxythiophene-2-carbonitrile

InChI

InChI=1S/C12H9NOS/c13-8-11-6-7-12(15-11)14-9-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

OKDDTGIAZBQKNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resulting 5-benzyloxy-thiophene-2-carbaldehyde (171 mg) was dissolved in N,N-dimethylformamide (4 mL), pyridine (82 μl, 1.02 mmol) and hydroxylamine hydrochloride (65 mg, 0.94 mmol) were added thereto, followed by stirring for 30 minutes at 60° C., then, cooled on an ice bath. 1,1′-Carbonyldiimidazole (635 mg, 3.92 mmol) was added, the solution was warmed again to 60° C. and stirred for 35 minutes, triethylamine (272 μl, 1.96 mmol) was added, and the solution was further stirred for 30 minutes. The reaction mixture was cooled to room temperature, water was added, and the solution was extracted with ethyl acetate. The organic layer was sequentially washed with an aqueous solution of oxalic acid, an aqueous solution of saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (30 mg, 0.14 mmol, 14%) was obtained.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
635 mg
Type
reactant
Reaction Step Three
Quantity
272 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
14%

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